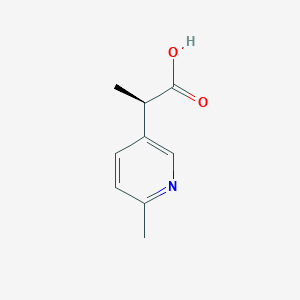

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid

Description

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid is a chiral carboxylic acid derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a propanoic acid moiety at the 3-position. The (2R) stereochemistry confers distinct physicochemical and biological properties compared to its enantiomers or structural analogs.

Properties

IUPAC Name |

(2R)-2-(6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-8(5-10-6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITVNWPKVYOTGK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)[C@@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields.

Industrial Production Methods: Industrial production of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid typically involves large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and reduced waste production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(6-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper catalysis with water as the oxygen source.

Reduction: Hydrogenation using palladium or nickel catalysts.

Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: Pyridin-2-yl-methanones.

Reduction: Corresponding alcohols.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, (2R)-2-(6-Methylpyridin-3-yl)propanoic acid is used in the production of fine chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Substituent Position : The 6-methyl group at the 3-position in the target compound may enhance lipophilicity compared to analogs with substituents at the 2-position (e.g., ) or unsubstituted pyridines (e.g., ). This could influence membrane permeability in biological systems.

- pharmaceutical).

- Stereochemistry : The (2R) configuration is critical for biological activity in analogs like clodinafop, where enantiomeric purity determines herbicidal efficacy .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (estimated molecular weight ~165-180 g/mol) is lighter than clodinafop (MW 323.7 g/mol) due to the absence of phenoxy and halogen groups. This likely improves aqueous solubility compared to clodinafop, which is designed for lipophilic agrochemical formulations .

- Hazard Profile: Analogs like (2R)-2-amino-3-(6-methylpyridin-2-yl)propanoic acid exhibit hazards (H315, H319, H335) related to skin/eye irritation and respiratory sensitivity . The target compound’s hazard profile may differ due to structural variations.

Biological Activity

(2R)-2-(6-Methylpyridin-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chiral center at the second carbon, which is critical for its biological activity. The structure includes:

- Pyridine Ring : Substituted at the 6-position with a methyl group.

- Propanoic Acid Moiety : Contributes to its acidic properties and potential interactions with biological targets.

The molecular formula is with a molecular weight of approximately 175.23 g/mol.

Research indicates that (2R)-2-(6-Methylpyridin-3-yl)propanoic acid interacts with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and neurological disorders.

- Receptor Modulation : It may function as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Anticancer Potential

Several studies have explored the anticancer properties of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid:

- Inhibition of PRMT5 : Research has identified this compound as a potential inhibitor of PRMT5, an enzyme implicated in various cancers. By disrupting PRMT5 interactions with substrate adaptor proteins, it may exert synthetic lethality in MTAP-deleted cancer cells .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cell growth in MTAP-null cancer lines. |

| Study 2 | Showed reduced substrate methylation in treated cells, indicating effective target engagement. |

Neuroprotective Effects

The compound's structural similarity to neurotransmitters suggests potential neuroprotective effects:

- Modulation of Glutamate Receptors : It has been reported to influence glutamate receptor activity, which plays a crucial role in synaptic plasticity and neuroprotection.

| Effect | Mechanism |

|---|---|

| Neuroprotection | Modulates excitatory neurotransmission, potentially alleviating anxiety and depression symptoms. |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the efficacy of (2R)-2-(6-Methylpyridin-3-yl)propanoic acid against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in MTAP-deleted lines.

-

Neuropharmacological Assessment :

- In animal models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its role as a neuroprotective agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (2R)-2-(6-Methylpyridin-3-yl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the (R)-configuration. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups can be used to direct stereochemistry during coupling reactions. Enantiomeric purity is verified via chiral HPLC using columns such as Chiralpak® IA/IB or AD-H, with mobile phases of hexane:isopropanol (90:10) and UV detection at 254 nm. Polarimetry and circular dichroism (CD) spectroscopy can further confirm optical activity .

Q. Which analytical techniques are most reliable for characterizing (2R)-2-(6-Methylpyridin-3-yl)propanoic acid?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the pyridine ring substitution pattern and methyl group positions (e.g., δ ~2.5 ppm for the 6-methyl group).

- LC-MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (CHNO, expected [M+H] = 180.1022).

- X-ray crystallography : For absolute configuration confirmation if single crystals are obtainable.

- HPLC purity assays : Reverse-phase C18 columns with acetonitrile:water gradients to assess chemical purity (>98%) .

Q. How should researchers handle stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours, then neutralize and analyze degradation products via LC-MS.

- Oxidative stress : Treat with 3% HO at room temperature for 6 hours.

- Thermal stability : Heat at 60°C for 72 hours in solid and solution states. Monitor degradation using stability-indicating HPLC methods. Major degradation products may include decarboxylated derivatives or pyridine ring-opened species .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between enantiomers of 2-(6-Methylpyridin-3-yl)propanoic acid?

- Methodological Answer :

- Enantiomer-specific assays : Use chiral separation techniques to isolate (R)- and (S)-forms. Test each enantiomer in parallel in receptor-binding assays (e.g., fluorescence polarization for enzyme inhibition).

- Molecular docking : Perform in silico simulations to compare binding affinities of each enantiomer with target proteins (e.g., pyruvate dehydrogenase kinase).

- Metabolic profiling : Assess stereoselective metabolism in hepatic microsomes to identify if differential clearance rates explain activity variations .

Q. What strategies are effective for optimizing the synthetic yield of the (R)-enantiomer while minimizing racemization?

- Methodological Answer :

- Asymmetric hydrogenation : Use Ru-BINAP catalysts for ketone intermediates to achieve >95% enantiomeric excess (ee).

- Low-temperature reactions : Perform coupling steps (e.g., Suzuki-Miyaura for pyridine ring assembly) at 0–4°C to suppress racemization.

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect early signs of racemization during carboxylation steps .

Q. How should researchers design in vitro models to evaluate the compound’s interaction with neurotransmitter systems?

- Methodological Answer :

- Cell-based assays : Use SH-SY5Y neuroblastoma cells transfected with GABA or NMDA receptor subunits. Measure Ca flux via FLIPR® assays.

- Radioligand binding : Compete H-labeled ligands (e.g., muscimol for GABA receptors) to determine IC values.

- Patch-clamp electrophysiology : Assess direct ion channel modulation in primary cortical neurons. Include negative controls (e.g., (S)-enantiomer) and reference agonists/antagonists .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular dynamics (MD) simulations : Model binding stability with human serum albumin (HSA) to predict plasma protein binding.

- QSAR models : Corrogate structural features (e.g., pyridine ring polarity) with bioavailability data from analogous propanoic acid derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol using nephelometry. Note that protonation of the pyridine nitrogen at acidic pH (e.g., gastric fluid) may enhance aqueous solubility.

- Co-solvent systems : Evaluate PEG-400/water mixtures (10–30% PEG) to improve solubility without precipitation.

- Thermodynamic vs. kinetic solubility : Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) to resolve discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.